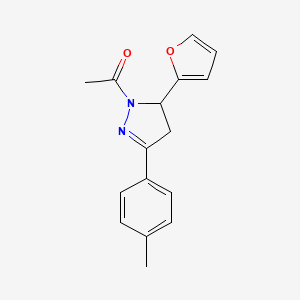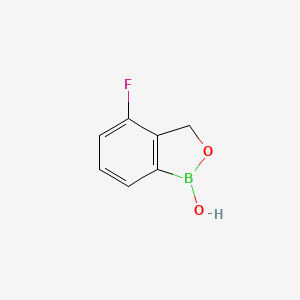
2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-, also known as AN2690, is a boron-containing small molecule . It is a type of benzoxaborole, a versatile scaffold that plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . Benzoxaboroles are privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties . They have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzoxaboroles involves various methods and applications in medicinal chemistry . A structure-activity relationship investigation led to the discovery of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) for the potential treatment of onychomycosis, a fungal infection of the toe and fingernails .Molecular Structure Analysis
Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .Chemical Reactions Analysis
Benzoxaboroles have shown potent activity against various pathogens. A series of 6-hetaryloxy benzoxaborole compounds was designed and synthesized for a structure-activity relationship (SAR) investigation . This SAR study discovered highly potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles with IC50s = 0.2-22 nM against cultured Plasmodium falciparum W2 and 3D7 strains .Physical And Chemical Properties Analysis
Benzoxaborole is a versatile scaffold in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Benzoxaborole, including “2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-”, plays important roles in organic synthesis . It serves as a versatile scaffold in the creation of complex organic molecules .
Molecular Recognition
Benzoxaborole is also used in molecular recognition . Its unique structure allows it to interact with other molecules in specific ways, making it useful in the study of molecular interactions and the development of new materials .
Supramolecular Chemistry
In the field of supramolecular chemistry, benzoxaborole is used due to its ability to form stable complexes with other molecules . This makes it valuable in the design and synthesis of new supramolecular structures .
Medicinal Chemistry
Benzoxaborole is a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties . It has been widely applied in the development of new drugs .
Antifungal Applications
One of the most notable applications of “2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy-” is as an antifungal agent . A boron-containing small molecule, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), is currently in clinical trials for the topical treatment of onychomycosis, a fungal infection of the toe and fingernails .
Antibacterial Applications
Benzoxaboroles have also been applied as antibacterial agents . Their unique structure allows them to interfere with bacterial processes, making them effective in combating bacterial infections .
Antiviral Applications
In addition to their antibacterial properties, benzoxaboroles have been used as antiviral agents . They have shown promise in the treatment of various viral infections .
Anti-parasite and Anti-inflammatory Applications
Benzoxaboroles have been widely applied as anti-parasite and anti-inflammatory agents . Their unique properties make them effective in the treatment of parasitic infections and inflammatory conditions .
Wirkmechanismus
The broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) inhibits yeast cytoplasmic leucyl-tRNA synthetase by forming a stable tRNA (Leu)-AN2690 adduct in the editing site of the enzyme . Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase .
Zukünftige Richtungen
The future directions of 2,1-Benzoxaborole, 4-fluoro-1,3-dihydro-1-hydroxy- research could involve further exploration of its potential applications in medicinal chemistry, particularly as an antifungal agent . Additionally, further studies could focus on optimizing its synthesis and improving its efficacy against various pathogens .
Eigenschaften
IUPAC Name |
4-fluoro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKLSDSNRDYOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol | |
CAS RN |
174671-88-6 |
Source


|
| Record name | 4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

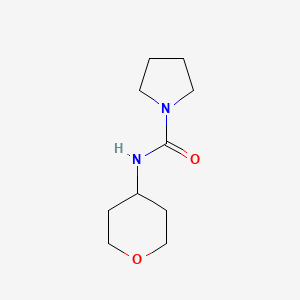

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)
![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)
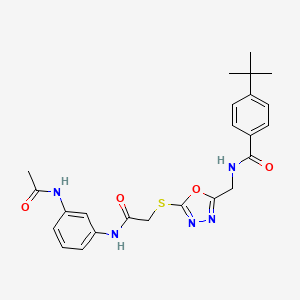
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)
![7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2733310.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)
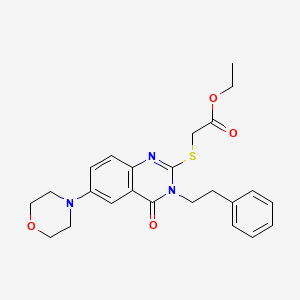
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
